Ethyl 5-fluoro-2-methyl-1h-indole-3-carboxylate

Medicinal Chemistry ADME Prediction Lipophilicity

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-70-5) is a synthetic, trisubstituted indole derivative. It features a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the indole core.

Molecular Formula C12H12FNO2
Molecular Weight 221.23
CAS No. 886362-70-5
Cat. No. B3030280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-2-methyl-1h-indole-3-carboxylate
CAS886362-70-5
Molecular FormulaC12H12FNO2
Molecular Weight221.23
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C1C=C(C=C2)F)C
InChIInChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3
InChIKeyFORZEOSWWHEOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-70-5): A 2,3,5-Trisubstituted Indole Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-70-5) is a synthetic, trisubstituted indole derivative . It features a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the indole core [1]. This specific substitution pattern confers distinct physicochemical properties, such as a calculated XLogP3 of 2.8, and defines its utility as a specialized building block for constructing more complex fluorinated heterocyclic molecules in pharmaceutical and agrochemical research [1].

Structural Specificity in Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate: Why Substitution with Other Indole-3-carboxylates or 5-Fluoroindoles is Not Equivalent


Generic substitution with other indole-3-carboxylates or 5-fluoroindoles fails because the specific combination of substituents in Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate is not replicated in simpler analogs [1]. The 5-fluoro and 2-methyl groups, along with the 3-ethyl ester, collectively influence the compound's lipophilicity (XLogP3=2.8) and molecular topology, which are critical parameters in drug design [2]. For instance, a compound lacking the 2-methyl group (e.g., Ethyl 5-fluoroindole-3-carboxylate) or the 5-fluoro group (e.g., Ethyl 2-methylindole-3-carboxylate) will exhibit different logP values and binding interactions, rendering them unsuitable replacements in structure-activity relationship (SAR) studies where this precise substitution pattern is required [3].

Quantifiable Differentiation of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate Against Key Analogs: Lipophilicity, Molecular Mass, and Functional Group Impact


Lipophilicity (XLogP3) Comparison Against Non-Fluorinated and Non-Methylated Analogs

The introduction of a 5-fluoro substituent increases lipophilicity compared to the non-fluorinated analog. Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate has a computed XLogP3 of 2.8 [1]. In contrast, Ethyl 2-methylindole-3-carboxylate, which lacks the fluorine atom, has a higher computed ACD/LogP of 3.53 . The presence of fluorine in this specific configuration provides a moderate and distinct lipophilicity profile, which can be critical for optimizing drug-like properties such as membrane permeability and metabolic stability [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Weight and Substituent Contribution Compared to a 2-Desmethyl Analog

The presence of the 2-methyl group adds a molecular mass of 14.03 Da compared to the 2-desmethyl analog. Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate has a molecular weight of 221.23 g/mol [1]. The closely related Ethyl 5-fluoroindole-3-carboxylate (CAS 773136-86-0), which lacks the 2-methyl substituent, has a molecular weight of 207.20 g/mol [2]. This difference confirms the compound's identity as a distinct, heavier analog with a unique substitution pattern.

Synthetic Chemistry Building Block Molecular Design

Rotatable Bond Count and Ester Group Identity as a Differentiator from the Methyl Ester Analog

The ethyl ester group provides an additional rotatable bond compared to the methyl ester analog. Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate has a rotatable bond count of 3, primarily due to the ethyl ester at the 3-position [1]. In contrast, the methyl ester analog, Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 762288-10-8), has a rotatable bond count of 2, as reported in authoritative chemical databases [2]. This difference in conformational flexibility can impact binding affinity and crystallization behavior.

Synthetic Intermediate Medicinal Chemistry Conformational Analysis

Optimal Procurement and Research Applications for Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate


Medicinal Chemistry SAR Studies Requiring a 2,3,5-Trisubstituted Indole Scaffold

This compound is ideally suited as a key intermediate in structure-activity relationship (SAR) studies for drug discovery programs targeting the 2,3,5-trisubstituted indole chemical space. Its distinct combination of a 5-fluoro substituent, 2-methyl group, and 3-ethyl ester provides a unique pharmacophore with a computed XLogP3 of 2.8 [1]. Substituting it with a non-fluorinated or 2-desmethyl analog would alter key physicochemical properties and is not an equivalent option [1][2].

Synthesis of Fluorinated Heterocyclic Libraries and Advanced Intermediates

As a versatile building block, this compound is used to construct diverse libraries of fluorinated heterocycles. The 3-ethyl ester is a convenient handle for further chemical elaboration, while the 5-fluoro and 2-methyl groups provide points of diversity and influence molecular properties [1]. Its procurement as a high-purity solid (e.g., 97% purity) ensures reliable use in multi-step synthetic sequences .

Computational Chemistry and Model Validation of Fluorinated Indoles

The well-defined and computed physicochemical properties of this compound (e.g., XLogP3 of 2.8, Topological Polar Surface Area of 42.1 Ų) make it a suitable candidate for validating computational models of lipophilicity, solubility, and molecular interactions [1]. Its specific, multi-substituted structure provides a more challenging test case for predictive algorithms compared to simpler mono-substituted indoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-fluoro-2-methyl-1h-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.